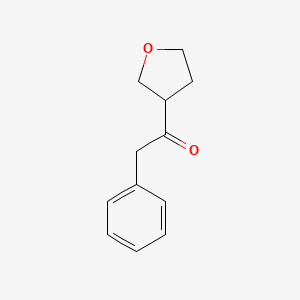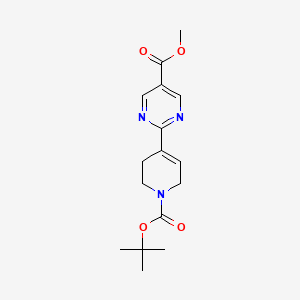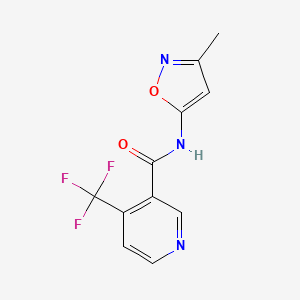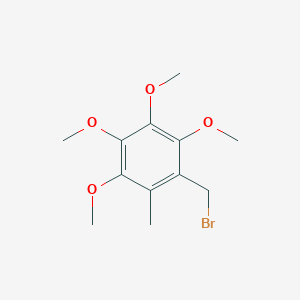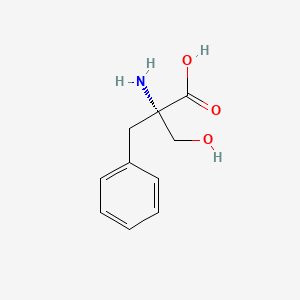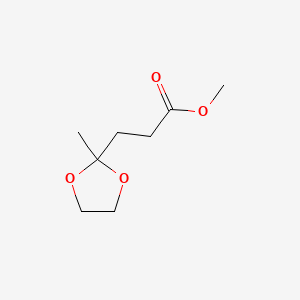
Rivaroxaban Diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivaroxaban Diamide: is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 g/mol . This compound is also known by other names such as methyl levulinate ethylene ketal and methyl 4-oxopentanoate ethyleneketal . It is a derivative of dioxolane and is characterized by the presence of a dioxolane ring fused with a propanoic acid ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rivaroxaban Diamide can be synthesized through the reaction of methyl levulinate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Rivaroxaban Diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Rivaroxaban Diamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Rivaroxaban Diamide involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The dioxolane ring can participate in ring-opening reactions, leading to the formation of new compounds. These reactions can modulate biological pathways and exhibit specific effects depending on the target molecules .
Comparación Con Compuestos Similares
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,4-Dimethyl-1,3-dioxolane-2-propionic acid ethyl ester: Another dioxolane derivative with different substituents.
Uniqueness: Rivaroxaban Diamide is unique due to its specific ester group and the presence of the dioxolane ring
Propiedades
Número CAS |
35351-33-8 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3 |
Clave InChI |
XUKFOSIFGGLZJW-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


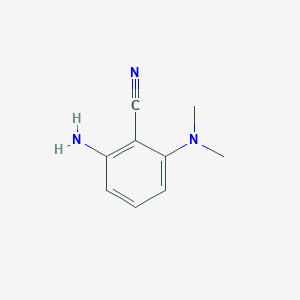
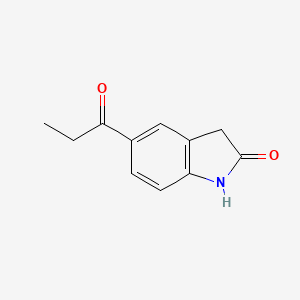
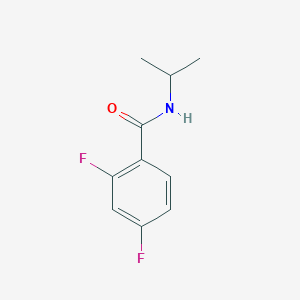
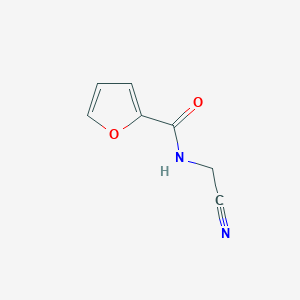
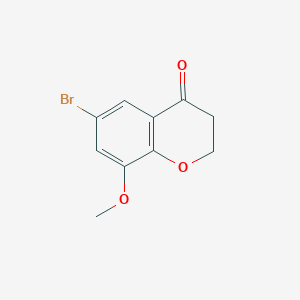
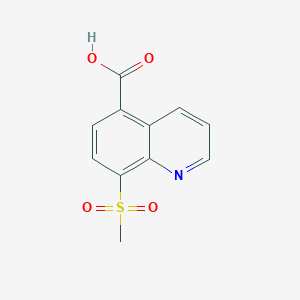
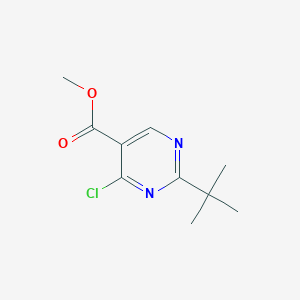
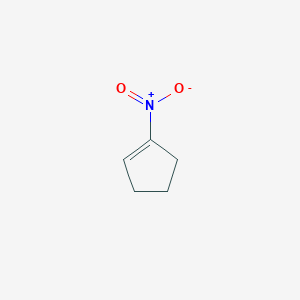
![2-[(Butan-2-yl)oxy]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B8670398.png)
